
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is a compound that combines the structural features of 6-methylsulfanyl-3,4-dihydroisoquinoline and oxalic acid. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many pharmaceuticals . The addition of oxalic acid can influence the solubility and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3,4-dihydroisoquinoline typically involves the cyclization of phenylethanols and nitriles via a tandem annulation process . This reaction can be promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O). The reaction conditions are mild and can be carried out in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to facilitate the cyclization process. The use of environmentally benign reagents and conditions is preferred to minimize the formation of harmful by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinoline derivatives.
Scientific Research Applications
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline: Studied for its potential therapeutic applications.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid can also affect its solubility and stability, making it a versatile compound for various applications.
Properties
CAS No. |
90265-90-0 |
|---|---|
Molecular Formula |
C22H24N2O4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C10H11NS.C2H2O4/c2*1-12-10-3-2-9-7-11-5-4-8(9)6-10;3-1(4)2(5)6/h2*2-3,6-7H,4-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FNORRFCPFDYZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=NCC2.CSC1=CC2=C(C=C1)C=NCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


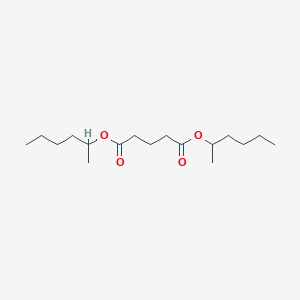
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
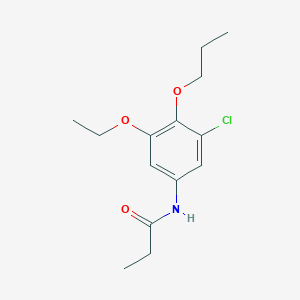
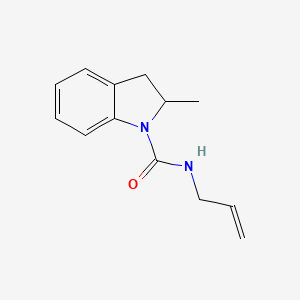
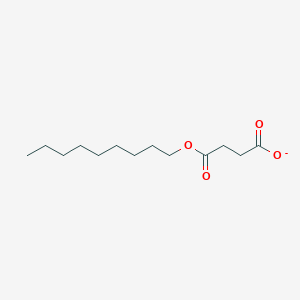
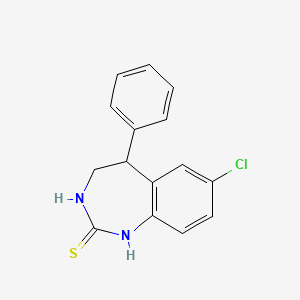

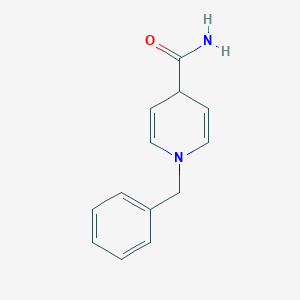
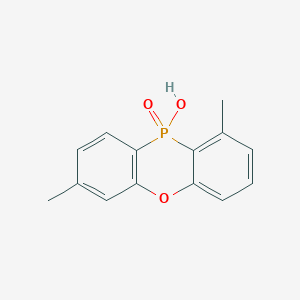
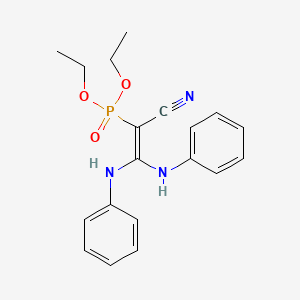
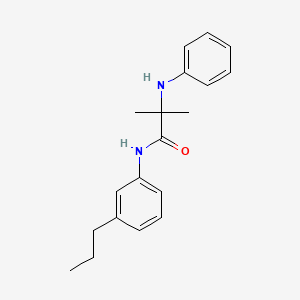
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
